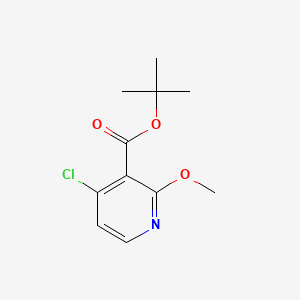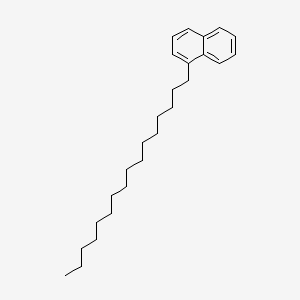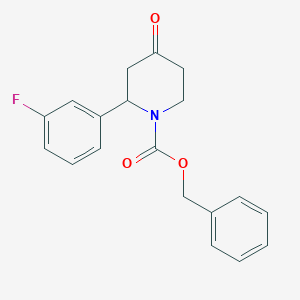![molecular formula C13H8N2O2 B13937521 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyridine ring fused to a benzoxazinone moiety. The presence of these rings imparts distinct chemical and biological properties to the compound, making it a valuable target for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form the desired benzoxazinone ring . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyridine and benzoxazinone derivatives.
Aplicaciones Científicas De Investigación
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of human neutrophil elastase, a serine protease involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparación Con Compuestos Similares
2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Pyridin-3-yl-benzo[d][1,3]oxazin-4-one: Similar structure but with a different position of the pyridine ring, leading to variations in biological activity.
Benzoxazinone derivatives: These compounds share the benzoxazinone core but differ in the substituents attached to the ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C13H8N2O2 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-9-5-1-2-6-10(9)15-12(17-13)11-7-3-4-8-14-11/h1-8H |
Clave InChI |
ZQENRMYLXUZWPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)



![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)




![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)



